molecular formula C21H22O5 B187252 Cnidicin

Cnidicin

Cat. No. B187252
M. Wt: 354.4 g/mol
InChI Key: HJMDOAWWVCOEDW-UHFFFAOYSA-N
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Scientific Research Applications

Cnidicin has a wide range of scientific research applications, including:

Mechanism of Action

Cnidicin exerts its effects by inhibiting the degranulation of mast cells and the generation of nitric oxide in RAW 264.7 cells. The compound targets specific molecular pathways involved in these processes, including the inhibition of nitric oxide synthase expression .

Biochemical Analysis

Biochemical Properties

Cnidicin plays a significant role in biochemical reactions, particularly in inhibiting the degranulation of mast cells and the generation of nitric oxide (NO) in RAW 264.7 cells . It interacts with enzymes such as nitric oxide synthase, inhibiting its expression and thereby reducing NO production . Additionally, this compound has shown to inhibit the release of beta-hexosaminidase from cultured RBL-2H3 cells in a dose-dependent manner . These interactions highlight the compound’s potential in modulating inflammatory responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In RAW 264.7 cells, it inhibits NO generation by downregulating nitric oxide synthase expression . This inhibition impacts cell signaling pathways involved in inflammation. Furthermore, this compound has demonstrated anti-proliferative and cytotoxic activities in vitro on cultured human tumor cells such as A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), and HCT-15 (colon) . These effects suggest that this compound can influence cell function, including cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitric oxide synthase, leading to the inhibition of NO production in RAW 264.7 cells . By binding to this enzyme, this compound prevents the synthesis of NO, a key mediator in inflammatory responses. Additionally, this compound’s anti-proliferative effects on tumor cells are attributed to its ability to induce cytotoxicity and inhibit cell growth . These mechanisms highlight the compound’s potential therapeutic applications in inflammation and cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is stable when stored at -80°C for up to six months and at -20°C for up to one month . In vitro studies have shown that this compound maintains its inhibitory effects on mast cell degranulation and NO production over extended periods . These findings suggest that this compound can provide sustained biochemical activity in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent inhibition of beta-hexosaminidase release and NO production At higher doses, this compound may exhibit toxic or adverse effects, although specific threshold effects and toxicity data in animal models are limited

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation and cell proliferation. It interacts with enzymes such as nitric oxide synthase, influencing the production of NO . Additionally, this compound’s effects on tumor cells suggest its involvement in metabolic pathways regulating cell growth and apoptosis . These interactions highlight the compound’s potential to modulate metabolic flux and metabolite levels in various biological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its distribution is influenced by factors such as blood perfusion, tissue binding, and cell membrane permeability . This compound’s ability to inhibit mast cell degranulation and NO production suggests its accumulation in inflammatory sites . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound’s inhibitory effects on nitric oxide synthase suggest its localization in the cytoplasm, where this enzyme is predominantly found . Additionally, this compound’s anti-proliferative effects on tumor cells may involve its localization in specific cellular compartments, influencing cell growth and apoptosis

Preparation Methods

Synthetic Routes and Reaction Conditions

Cnidicin can be synthesized through various chemical reactions involving the coupling of appropriate precursors. One common method involves the use of furocoumarins as starting materials, which undergoes a series of reactions including alkylation and cyclization to form the desired product .

Industrial Production Methods

The industrial production of this compound typically involves the extraction of the compound from the root of Angelica koreana. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cnidicin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

Comparison with Similar Compounds

Cnidicin is unique among coumarin derivatives due to its specific inhibitory effects on mast cell degranulation and nitric oxide generation. Similar compounds include:

  • Isoimperatorin
  • Imperatorin
  • Oxypeucedanin
  • Cnidilin

These compounds share structural similarities with this compound but differ in their specific biological activities and applications .

properties

IUPAC Name

4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMDOAWWVCOEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Cnidicin?

A1: this compound has shown promising inhibitory effects on two key inflammatory processes:

  • Mast cell degranulation: this compound significantly inhibited the release of β-hexosaminidase, a marker of degranulation, from cultured RBL-2H3 mast cells in a dose-dependent manner []. This suggests potential anti-allergic properties.
  • Nitric oxide (NO) production: this compound effectively inhibited nitric oxide production in activated RAW 264.7 macrophages []. This points towards potential anti-inflammatory applications.

Q2: What is the mechanism behind this compound's anti-inflammatory effects?

A2: While the exact mechanism requires further investigation, research suggests that this compound might exert its anti-inflammatory effects through:

  • Suppression of NO synthase expression: this compound was found to inhibit the expression of nitric oxide synthase in RAW264.7 cells [], which is a key enzyme responsible for NO production.

Q3: Does this compound demonstrate anti-cancer activity?

A3: While not directly addressed in the provided research on this compound, studies on structurally similar furanocoumarins isolated from the same plant, Angelica koreana, have shown antiproliferative effects on various human tumor cell lines []. This suggests that further research into this compound's potential anti-cancer properties could be warranted.

Q4: What is the most effective method for extracting this compound?

A4: Research suggests that the heating backflow method with ethanol is an effective method for extracting this compound from Fructus Cnidii []. Optimizing parameters such as ethanol concentration, extraction time, and temperature is crucial for maximizing yield.

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